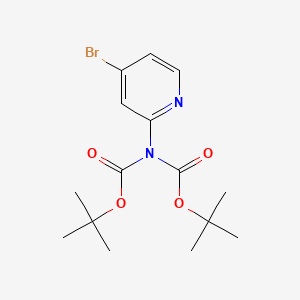

N,N-DiBoc-2-amino-4-bromopyridine

Description

Contextualization within Pyridine (B92270) Chemistry and Halogenated Heterocycles

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility. Halogenated heterocycles are key precursors for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The bromine atom in N,N-DiBoc-2-amino-4-bromopyridine at the 4-position makes the compound susceptible to nucleophilic aromatic substitution, although this reactivity is influenced by the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing DiBoc-protected amino group further modifies the electron density of the pyridine ring, influencing its reactivity in various chemical transformations.

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The DiBoc protecting groups on the amino functionality are crucial; they render the amino group unreactive under a variety of reaction conditions, thereby allowing for selective chemistry to occur at other positions of the pyridine ring, primarily at the bromine-substituted carbon.

Key synthetic applications include:

Cross-Coupling Reactions: The bromine atom serves as a handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of 4-aryl, 4-alkenyl, and 4-alkynyl pyridines.

Sequential Functionalization: Following a reaction at the 4-position, the DiBoc groups can be readily removed under acidic conditions to liberate the free amino group. This newly exposed amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, or further cross-coupling, providing a pathway to highly functionalized and complex pyridine derivatives.

This ability to perform sequential and site-selective modifications makes this compound a highly valuable building block in multi-step organic synthesis.

Overview of Research Trajectories and Academic Relevance

Academic research involving this compound and its analogs is predominantly focused on its application in medicinal chemistry and the development of novel synthetic methodologies. Researchers have utilized this intermediate in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and compounds targeting various therapeutic areas. The structural motif of a 2-aminopyridine (B139424) is a common feature in many pharmacologically active compounds, and this intermediate provides a convenient route to access such structures with diverse substitutions at the 4-position.

Furthermore, the study of the reactivity and reaction scope of this compound contributes to the broader field of heterocyclic chemistry. Investigations into new catalysts and reaction conditions for cross-coupling reactions involving this and similar substrates continue to be an active area of academic inquiry, aiming to improve efficiency, selectivity, and functional group tolerance. The development of more streamlined and efficient synthetic routes to this key intermediate itself is also a subject of ongoing research. google.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Molecular Formula | C15H21BrN2O4 |

| Molecular Weight | 373.24 g/mol . chemnet.com |

| CAS Number | 1216620-65-3. chemnet.com |

| Appearance | White to off-white solid. smolecule.com |

| Boiling Point | 414.4±55.0 °C (Predicted). lookchem.com |

| Density | 1.844g/cm3 |

| Solubility | Limited solubility in aqueous media. smolecule.com |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Signals for pyridine ring protons typically appear between 7.0-8.5 ppm. The tert-butyl protons of the Boc groups show a sharp singlet around 1.4-1.5 ppm. smolecule.com |

| Mass Spectrometry | A molecular ion peak is observed at a mass-to-charge ratio of 373.24. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRGILVFOHONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680921 | |

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216620-65-3 | |

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diboc 2 Amino 4 Bromopyridine

Precursor Synthesis and Derivatization Strategies

The synthesis of N,N-DiBoc-2-amino-4-bromopyridine is fundamentally reliant on the efficient preparation of its precursor, 2-amino-4-bromopyridine (B18318). Subsequently, the protection of the amino group is carried out using di-tert-butyl dicarbonate (B1257347).

Synthesis from 2-Amino-4-bromopyridine

The final step in the formation of the target compound involves the protection of the amino group of 2-amino-4-bromopyridine.

The protection of the amino group of 2-amino-4-bromopyridine to form this compound is typically achieved by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). This reaction is generally carried out in the presence of a base and an appropriate solvent. The dual Boc protection significantly reduces the nucleophilicity of the amino group due to the electron-withdrawing nature of the carbamate (B1207046) functionalities and the steric hindrance imposed by the bulky tert-butyl groups. smolecule.com

A general procedure involves dissolving 2-amino-4-bromopyridine in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding Boc anhydride. A base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to facilitate the reaction. mychemblog.com

| Reagent | Role | Typical Conditions |

|---|---|---|

| 2-Amino-4-bromopyridine | Starting Material | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Agent | 2.0-5.0 equivalents |

| Base (e.g., TEA, DMAP) | Catalyst/Proton Scavenger | Catalytic to stoichiometric amounts |

| Solvent (e.g., DCM, THF) | Reaction Medium | Anhydrous |

| Temperature | Reaction Parameter | 0 °C to room temperature |

| Reaction Time | Reaction Parameter | 1 to 12 hours |

The efficiency of the N,N-di-Boc protection can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is a common strategy to enhance the rate of acylation. mychemblog.com For instance, the reaction can be carried out by adding DMAP and Boc anhydride to a solution of the amine in dry THF, followed by stirring at room temperature. mychemblog.com

Optimization studies have shown that for related aminopyridines, the use of sodium hexamethyldisilazide (NaHMDS) as a base in THF can be effective for Boc protection. acs.org The choice of solvent can also be critical, with anhydrous conditions generally preferred to prevent hydrolysis of the Boc anhydride. Temperature control, often starting at 0 °C and then warming to room temperature, allows for a controlled reaction. mychemblog.com

Alternative Synthetic Routes to 2-Amino-4-bromopyridine Precursors

Two principal pathways are commonly employed for the synthesis of the crucial precursor, 2-amino-4-bromopyridine.

A method for synthesizing 2-amino-4-bromopyridine involves a two-step process starting from 2,4-dibromopyridine-N-oxide. This route has the advantage of being relatively straightforward and can provide high yields. google.com

The first step is an ammoniation reaction where 2,4-dibromopyridine-N-oxide is treated with ammonia (B1221849) water in a sealed vessel at elevated temperatures. google.comevitachem.com This is followed by a reduction of the resulting 2-amino-4-bromopyridine-N-oxide to afford 2-amino-4-bromopyridine. The reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with Raney nickel. google.com A total yield of up to 80.5% has been reported for this two-step process. google.com

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ammoniation | 2,4-Dibromopyridine-N-oxide | Ammonia water | Sealed reaction, 60-110 °C | 2-Amino-4-bromopyridine-N-oxide | - | google.com |

| Reduction | 2-Amino-4-bromopyridine-N-oxide | Fe powder, HCl (aq) | Ethanol, Reflux (76 °C), 5 h | 2-Amino-4-bromopyridine | 80.5% | google.com |

| Reduction | 2-Amino-4-bromopyridine-N-oxide | Raney-Ni, H₂ | Methanol, RT, 8 h | 2-Amino-4-bromopyridine | 79.5% | google.com |

An alternative and widely used industrial method to produce 2-amino-4-bromopyridine starts from 4-bromopyridine (B75155) hydrochloride. guidechem.comchemicalbook.com This multi-step synthesis is valued for its use of readily available and low-cost raw materials. guidechem.com The sequence involves three key transformations: esterification, ammoniation, and a Hofmann degradation reaction. evitachem.comguidechem.com

First, 4-bromopyridine hydrochloride is esterified to yield a crude 4-bromo-2-pyridinecarboxylic acid ethyl ester. guidechem.comgoogle.com This is typically achieved by reacting the free base of 4-bromopyridine (generated by treating the hydrochloride salt with a base like sodium bicarbonate) with reagents such as ethyl pyruvate (B1213749) and hydrogen peroxide in the presence of ferrous sulfate (B86663) and sulfuric acid at low temperatures. guidechem.comgoogle.com

The crude ester then undergoes an amination reaction with an ammonia solution to form 4-bromo-2-pyridinecarboxamide. guidechem.com

The final step is a Hofmann degradation of the 4-bromo-2-pyridinecarboxamide. guidechem.comwikipedia.org This reaction is carried out by treating the amide with bromine and a strong base like sodium hydroxide (B78521) at low temperatures, followed by heating. guidechem.com The reaction proceeds through the formation of an isocyanate intermediate which is then hydrolyzed to the primary amine with the loss of a carbon atom. wikipedia.org

| Step | Starting Material | Key Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Esterification | 4-Bromopyridine hydrochloride | Ethyl pyruvate, H₂O₂, FeSO₄, H₂SO₄, Dichloromethane | -10 °C to 0 °C | 4-Bromo-2-pyridinecarboxylic acid ethyl ester | guidechem.comgoogle.com |

| Ammoniation | 4-Bromo-2-pyridinecarboxylic acid ethyl ester | Ammonia solution | Stirred overnight | 4-Bromo-2-pyridinecarboxamide | guidechem.com |

| Hofmann Degradation | 4-Bromo-2-pyridinecarboxamide | Bromine, Sodium hydroxide, Water | 0 °C then 80 °C for 1h | 2-Amino-4-bromopyridine | guidechem.comgoogle.com |

A patent describes a specific example of the Hofmann degradation of 4-bromo-2-pyridinecarboxamide where a yield of 58.9% was obtained. google.com

Considerations for Industrial Scale Synthesis

Transitioning the synthesis of this compound or its immediate precursor, 2-amino-4-bromopyridine, from laboratory bench to industrial production necessitates a focus on safety, cost, and process reliability. A primary concern in large-scale synthesis is the avoidance of hazardous reagents and reaction pathways. For instance, while a double Curtius rearrangement was used in a discovery research setting to produce a related compound, 2,6-diamino-4-bromopyridine, this method was deemed unsuitable for larger scale production due to potential safety issues. researchgate.net Alternative strategies are therefore required to ensure a safe and straightforward manufacturing process. researchgate.net

The economic viability of industrial synthesis is heavily dependent on the cost of raw materials. google.com Developing synthetic routes that utilize cheap and readily available starting materials is a key objective. google.comgoogle.com One patented method highlights the use of inexpensive 2-amino-4-methylpyridine (B118599) as a starting point to produce 2-amino-4-bromopyridine, aiming to reduce the high costs associated with other starting materials. google.com

Furthermore, scalability demands robust and reproducible high-yield reactions. google.com Methods developed for laboratory scale may not be suitable for large-scale operation if the yields are low or the process is not repeatable. google.com A synthetic method for 2-amino-4-bromopyridine starting from 2,4-dibromopyridine-N-oxide was developed specifically for its suitability for large-scale preparation, boasting a high total yield of up to 80.5%, simple reaction steps, and ease of operation. google.com

Key Industrial Synthesis Considerations:

| Factor | Consideration | Example/Rationale | Source |

|---|---|---|---|

| Safety | Avoidance of hazardous reactions. | Replacing the Curtius rearrangement due to safety concerns on a larger scale. | researchgate.net |

| Cost | Use of inexpensive and readily available raw materials. | Starting from cheap 2-amino-4-methylpyridine to improve economic viability. | google.comgoogle.com |

| Yield & Reliability | High, reproducible yields are necessary for industrial production. | A two-step method from 2,4-dibromopyridine-N-oxide achieves a total yield of 80.5% and is suitable for scale-up. | google.com |

| Process Simplicity | Fewer reaction steps and easier operation reduce complexity and cost. | A method involving ammoniation and reduction was favored for its straightforward nature. | google.com |

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have introduced novel methods that prioritize environmental sustainability and catalytic efficiency in the production of aminopyridine derivatives.

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing precursors for this compound, this involves using safer solvents, reducing waste, and improving energy efficiency. A significant development is the use of aqueous ammonia in copper-catalyzed amination reactions of bromopyridines, which functions under mild conditions. researchgate.net This approach is preferable to methods requiring more hazardous reagents.

Another green innovation is the development of multicomponent, one-pot reactions conducted under solvent-free conditions. nih.gov This methodology for synthesizing 2-aminopyridine (B139424) derivatives is advantageous as it is simple, fast, and cleaner, directly aligning with the principles of green chemistry by minimizing solvent use and waste streams. nih.gov Furthermore, electrochemical amination of aryl halides using ammonia directly represents a promising green alternative, offering a pathway to diversely functionalized primary arylamines with good functional group tolerance. researchgate.net

Catalytic methods are central to modern organic synthesis, offering pathways to products with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. Palladium- and copper-based catalysts are particularly prominent in the synthesis of aminopyridines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been widely used for forming carbon-nitrogen bonds in the synthesis of aminopyridines. acs.org Research has focused on optimizing these reactions, for instance, by developing methodologies for the amination of 2-bromopyridines with volatile amines in sealed tubes, which provides an expedient route to novel secondary and tertiary amines that are otherwise difficult to synthesize. acs.org The choice of ligand is critical; studies have identified that precatalysts derived from RuPhos and BrettPhos are outstanding for coupling with secondary and primary amines, respectively. nih.gov

Base-catalyzed aryl halide isomerization represents another innovative catalytic approach. rsc.orgrsc.org This method allows for the 4-selective substitution of more readily available 3-bromopyridines to yield 4-aminopyridines, proceeding through a pyridyne intermediate. rsc.orgrsc.org This strategy can be more efficient than relying on less stable or less accessible 4-halogenated pyridines. rsc.org

Copper-catalyzed amination reactions provide a valuable alternative, particularly for the synthesis of primary arylamines. researchgate.net A method using copper(I) oxide (Cu₂O) as a catalyst for the amination of bromopyridine derivatives with aqueous ammonia has been shown to be effective for a range of substrates, including those with steric hindrance or various electronic properties. researchgate.net

Comparison of Catalytic Methods for Aminopyridine Synthesis:

| Catalytic System | Key Features | Application Example | Source |

|---|---|---|---|

| Pd-Catalyzed (Buchwald-Hartwig) | Employs ligands like dppp, RuPhos, BrettPhos. Effective for a wide range of primary and secondary amines. | Amination of 2-bromopyridines with volatile amines in a sealed tube. | acs.orgnih.gov |

| Base-Catalyzed Isomerization | Isomerizes 3-bromopyridines to 4-substituted products via a pyridyne intermediate. | 4-selective amination of 3-bromopyridine (B30812) with indoline. | rsc.orgrsc.org |

| Cu-Catalyzed Amination | Uses Cu₂O catalyst with aqueous ammonia under mild conditions. | Efficient synthesis of various aminopyridine derivatives bearing electron-withdrawing or -donating groups. | researchgate.net |

Yield Optimization and Purity Enhancement in Synthesis

Maximizing the yield and ensuring high purity are paramount goals in the synthesis of this compound and its precursors. This is achieved through careful optimization of reaction parameters and effective purification techniques.

For catalytic reactions, such as the Buchwald-Hartwig amination, screening different catalysts and ligands is a common strategy to identify the most efficient system for a specific substrate. nih.gov The reaction conditions, including temperature and solvent, are fine-tuned to maximize product formation. For instance, in the multicomponent synthesis of 2-aminopyridine derivatives, raising the temperature from 60 °C to 80 °C significantly improved the yield. nih.gov

In the Boc-protection step, which converts 2-amino-4-bromopyridine to the final product, the molar ratio of the starting material to the Boc-protection reagent (di-tert-butyl dicarbonate) and the amount of base used are critical parameters that must be optimized to enhance yield and purity.

Following the reaction, purification is essential to isolate the target compound from byproducts and unreacted starting materials. Common methods include recrystallization and column chromatography. chemicalbook.com For example, after the deprotection of a Boc-protected precursor to yield 2-amino-4-bromopyridine, the final product is obtained through chromatography. chemicalbook.com High-purity compounds are often characterized by analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their identity and purity. google.com

Parameters for Optimization in Synthesis:

| Parameter | Method of Optimization | Desired Outcome | Source |

|---|---|---|---|

| Catalyst/Ligand | Screening of various palladium precatalysts and ligands (e.g., RuPhos, BrettPhos). | Increased reaction efficiency and yield for specific amine couplings. | nih.gov |

| Reaction Temperature | Systematic variation of temperature to find the optimal point. | Improved reaction rate and yield, as seen in a multicomponent reaction where yield increased at 80 °C. | nih.gov |

| Reagent Stoichiometry | Adjusting the molar ratios of reactants, such as the base and di-tert-butyl dicarbonate. | Maximizing yield and minimizing side reactions during the Boc-protection step. |

| Purification Technique | Employing methods like column chromatography or recrystallization post-reaction. | Isolation of the final product with high purity (>98%). | google.comchemicalbook.com |

Reactivity and Transformations of N,n Diboc 2 Amino 4 Bromopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. N,N-DiBoc-2-amino-4-bromopyridine is an excellent substrate for these reactions, with the bromine atom serving as a leaving group. The di-Boc protected amino group modulates the electronic properties of the pyridine (B92270) ring and can influence the efficiency and outcome of these coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. In the case of this compound, the bromine at the 4-position readily participates in this reaction to introduce various aryl or heteroaryl groups. smolecule.com

A typical Suzuki-Miyaura reaction involving this compound proceeds with a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a mixed solvent system. The reaction is generally efficient, affording biaryl derivatives in high yields. The choice of catalyst, ligand, and reaction conditions can be tailored to the specific boronic acid or ester being used. For instance, some protocols may employ nickel catalysts as an alternative. Mechanistic studies suggest that the transmetalation step in the Suzuki-Miyaura reaction of bromopyridines can proceed through a palladium hydroxido complex when using a weak base in aqueous solvent mixtures. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-Phenyl-2-(N,N-diBoc-amino)pyridine | High | researchgate.net |

| 2,3-Dichlorophenylboronic acid | Pd(OAc)₂/X-Phos | Cs₂CO₃ | n-Butanol/Water | 2-(N,N-diBoc-amino)-4-(2,3-dichlorophenyl)pyridine | 64 | mdpi.com |

| B-Benzyl-9-BBN | Pd(OAc)₂/S-Phos | K₃PO₄ | THF | 2-(N,N-diBoc-amino)-4-benzylpyridine | 99 | mdpi.com |

Note: The table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, coupling amines with aryl halides. wikipedia.org this compound can undergo this reaction to introduce a new amino substituent at the 4-position. This transformation is crucial for the synthesis of various biologically active compounds.

The success of the Buchwald-Hartwig amination often depends on the choice of palladium catalyst, ligand, and base. organic-chemistry.org For instance, the combination of Pd(OAc)₂, a bulky phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate in a solvent like dioxane has been shown to be effective for the amination of related bromopyridine systems. mdpi.comnih.gov The reaction can be applied to a wide range of amines, including primary and secondary amines, and even volatile amines in sealed tubes. nih.gov Challenges in these reactions can include catalyst inhibition by the pyridine nitrogen and potential side reactions. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogs

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| tert-Butylcarbamate | Pd(OAc)₂/XantPhos | Cs₂CO₃ | Dioxane | N-Boc-4-(tert-butoxycarbonylamino)-2-aminopyridine derivative | 83 | mdpi.com |

| Various amines | RuPhos/BrettPhos Precatalysts | LiHMDS | - | N³-substituted-2,3-diaminopyridines | - | nih.gov |

Note: This table provides examples from related bromopyridine systems to demonstrate the scope of the reaction.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can be alkynylated at the 4-position through this method, leading to the synthesis of various substituted alkynylpyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials. nanochemres.org

The reaction conditions for the Sonogashira coupling can be optimized to maximize the yield of the cross-coupled product and minimize the formation of homocoupled alkyne byproducts (Glaser coupling). washington.edu A typical protocol might involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a solvent such as acetonitrile (B52724) or DMF. mdpi.comscirp.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Table 3: Sonogashira Coupling of Bromopyridine Analogs

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | NEt₃ | MeCN | 2-Amino-4-(phenylethynyl)pyridine derivative | 43-90 | mdpi.com |

| Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | 72-96 | scirp.org |

Note: Data for analogous bromopyridine compounds are presented to illustrate reaction conditions and yields.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing this compound. In these reactions, a nucleophile replaces the bromine atom on the pyridine ring. The electron-withdrawing nature of the pyridine ring nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net

Displacement of the Bromine Atom

The bromine atom at the 4-position of this compound is susceptible to displacement by a variety of nucleophiles. smolecule.com This allows for the introduction of diverse functional groups such as amines, alkoxides, and thiols. The reaction is typically facilitated by the electron-deficient character of the pyridine ring. The presence of electron-withdrawing groups on the ring can further enhance the rate of substitution. scribd.com

For example, the reaction of a related compound, 2,6-dichloropyridine, with piperidine (B6355638) proceeds via an SNAr mechanism. mdpi.com Similarly, the bromine atom in this compound can be displaced by nucleophiles under appropriate conditions, which may include elevated temperatures and the use of a base.

Regioselectivity and Steric Hindrance Considerations

In SNAr reactions of substituted pyridines, regioselectivity is a key consideration. The positions ortho and para (2-, 4-, and 6-) to the ring nitrogen are electronically activated for nucleophilic attack. researchgate.net In this compound, the bromine is at the activated 4-position, making it the primary site for substitution.

Steric hindrance from the bulky di-Boc group at the 2-position can influence the approach of the nucleophile. smolecule.com While the di-Boc group is large, its position relative to the reacting center at C-4 is somewhat remote, and thus its steric influence may be less pronounced compared to its electronic effects. However, for very bulky nucleophiles, steric hindrance could play a more significant role in the reaction rate. In cases where multiple leaving groups are present, the position most activated by electron-withdrawing groups and least sterically hindered will typically react preferentially. mdpi.combaranlab.org

Transformations Involving the Boc Protecting Groups

The two tert-butoxycarbonyl (Boc) groups attached to the amino nitrogen play a crucial role in modulating the reactivity of the molecule. They reduce the nucleophilicity of the amino group through resonance and steric hindrance, allowing for selective reactions at other positions of the pyridine ring.

The most common transformation involving the Boc groups is their removal, or deprotection, to yield the free 2-amino-4-bromopyridine (B18318). This is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent are effective for this purpose. For instance, treatment with hydrogen bromide can also effect the deprotection. chemicalbook.com The removal of the Boc groups is a critical step, as it unmasks the amino group for subsequent reactions. smolecule.com The stability of the Boc groups allows for functionalization of the pyridine ring to be carried out first, followed by deprotection.

Thermal deprotection of N-Boc protected amines has also been demonstrated as a viable strategy, often carried out in continuous flow systems. nih.gov This method can offer selectivity, for example, in the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the reaction temperature. nih.gov

| Reagent | Conditions | Product | Reference |

| Trifluoroacetic acid (TFA) | DCM | 2-Amino-4-bromopyridine | researchgate.net |

| Hydrochloric acid (HCl) | Methanol or 1,4-dioxane | 2-Amino-4-bromopyridine | nih.gov |

| Hydrogen bromide (HBr) | Water | 2-Amino-4-bromopyridine | chemicalbook.com |

Once the Boc groups are removed, the resulting 2-amino-4-bromopyridine can undergo a variety of further reactions. The now-free amino group is nucleophilic and can participate in reactions such as acylation, sulfonylation, and reductive amination. For instance, the deprotected amine can be acylated using reagents like bromoacetyl chloride. nih.gov It can also be converted into a guanidine (B92328) moiety by treatment with N,N′-di-Boc-S-methylisothiourea and mercuric chloride, followed by deprotection. researchgate.net

Furthermore, the presence of both the amino group and the bromine atom allows for sequential functionalization. For example, after deprotection, the amino group can be modified, and then the bromine atom can be used in cross-coupling reactions to introduce a wide range of substituents at the 4-position of the pyridine ring. This sequential derivatization is a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives.

Bromine Functionalization Reactions

The bromine atom at the 4-position of the pyridine ring is a key handle for introducing diverse functionalities through various carbon-carbon and carbon-heteroatom bond-forming reactions.

While direct lithiation of this compound itself is not extensively documented in the provided context, related bromo-substituted pyridines undergo lithiation. For instance, 2-bromo-4-methoxypyridine (B110594) can be lithiated at the C-2 position. arkat-usa.org Halogen-metal exchange reactions on bromoaryl compounds are often performed at low temperatures (e.g., -100 °C) using organolithium reagents like n-butyllithium or t-butyllithium to form aryllithium intermediates. tcnj.edu These intermediates can then be trapped with various electrophiles to introduce new substituents. tcnj.edu However, the use of highly reactive alkyllithium reagents with some bromopyridines can lead to side reactions like nucleophilic attack on the pyridine ring. nih.gov

Metal-halogen exchange is a more commonly employed and often more selective method for functionalizing bromopyridines. This reaction involves the exchange of the bromine atom for a metal, typically lithium or magnesium. The resulting organometallic intermediate can then react with a variety of electrophiles.

For bromoheterocycles with acidic protons, such as those with a Boc-protected amino group, a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange under non-cryogenic conditions. nih.gov This method overcomes the issue of intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov Studies on 2,5-dibromo-4-methoxypyridine (B2608117) have shown that treatment with n-BuLi leads to regioselective lithium-halogen exchange. arkat-usa.org

The resulting organometallic species can be used in various subsequent reactions. For example, after a bromine-lithium exchange, the resulting lithiated pyridine can be quenched with electrophiles like water, carbon dioxide, or iodine. tcnj.edu Alternatively, transmetalation with reagents like zinc chloride can generate organozinc species for use in Negishi cross-coupling reactions. d-nb.info Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, are also a major application for the bromine functionality, allowing for the introduction of aryl, heteroaryl, and alkyl groups. nih.gov

| Reagent System | Intermediate | Subsequent Reaction | Product | Reference |

| i-PrMgCl, n-BuLi | Organomagnesium/lithium | Trapping with electrophile | Functionalized pyridine | nih.gov |

| n-BuLi | Lithiated pyridine | Quenching with H2O | Debrominated pyridine | arkat-usa.org |

| n-BuLi | Lithiated pyridine | Quenching with DMF | Formylated pyridine | arkat-usa.org |

| Pd catalyst, base | - | Suzuki-Miyaura coupling | Arylated/alkylated pyridine | nih.gov |

Applications of N,n Diboc 2 Amino 4 Bromopyridine in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The unique structure of N,N-DiBoc-2-amino-4-bromopyridine makes it an ideal starting material for the synthesis of intricate heterocyclic frameworks, which are central to medicinal chemistry and materials science.

The strategic placement of reactive sites on the this compound ring facilitates its use in cyclization reactions to form fused pyridine (B92270) systems. After deprotection of the amino group, the resulting 2-amino-4-bromopyridine (B18318) can undergo reactions to construct bicyclic and polycyclic structures. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of new rings fused to the parent pyridine core.

One common strategy involves the reaction of the corresponding deprotected aminopyridine nitrile with reagents like urea (B33335) or thiourea (B124793) to yield pyrido[2,3-d]pyrimidine (B1209978) systems. mdpi.com Similarly, reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. mdpi.com These fused systems are prevalent scaffolds in numerous biologically active compounds. The bromo-substituent offers a site for further elaboration, often through metal-catalyzed cross-coupling reactions, either before or after the construction of the fused ring system. This dual functionality allows for the rapid generation of diverse molecular libraries based on a common fused pyridine core. For example, dihydroquinazoline (B8668462) derivatives have been synthesized using related aminopyridine precursors, highlighting a common pathway for creating these fused heterocyclic structures. mdpi.com

This compound is also instrumental in the synthesis of larger polycyclic aromatic nitrogen heterocycles, including macrocycles. These complex structures are of significant interest due to their unique photophysical properties and their ability to interact with biological macromolecules. The synthesis of macrocyclic pyridyl polyoxazoles, for example, can utilize intermediates derived from functionalized aminopyridines. nih.gov

In these syntheses, the bromopyridine moiety is typically engaged in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to connect the pyridine unit to other heterocyclic fragments. nih.gov The protected amino group is carried through several synthetic steps before a final deprotection and subsequent reaction, such as macrolactamization, closes the macrocyclic ring. nih.gov This modular approach allows for the incorporation of the pyridine ring into large, rigid, and planar systems that have applications as G-quadruplex ligands and potential therapeutic agents. nih.gov

Development of Novel Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends significantly into the pharmaceutical realm, where it serves as a key intermediate in the synthesis of new therapeutic agents.

This compound is recognized as a critical intermediate in pharmaceutical research and drug development. smolecule.com Its structure is a key component in the synthesis of a variety of bioactive molecules. The DiBoc-protected amino group prevents unwanted side reactions while the bromine atom is selectively replaced or used in coupling reactions to build more complex molecules. After the desired molecular framework is assembled, the Boc groups can be easily removed under acidic conditions to reveal the primary amino group, which can then be further functionalized if needed. This versatility makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The related compound, N,N-Di-Boc-2-amino pyridine, has been identified as a potential bioactive agent, further underscoring the importance of this structural motif in medicinal chemistry. researchgate.net

A significant application of this scaffold is in the synthesis of pyridine-containing triazole derivatives, a class of compounds known for their broad-spectrum antimicrobial properties. nih.govusp.brscielo.brresearchgate.net Patent literature has described the use of 2-amino-4-bromopyridine, the deprotected form of the title compound, as a starting material for synthesizing triazole pyridine derivatives that exhibit potent antimicrobial activity, for instance against Neisseria gonorrhoeae. google.com

The synthetic route typically involves the conversion of the bromo-aminopyridine into a hydrazine (B178648) derivative, which is then cyclized with various reagents to form the 1,2,4-triazole (B32235) ring. The resulting triazole-pyridine hybrids often show enhanced biological activity compared to their individual components. Research has demonstrated that derivatives incorporating both pyridine and triazole rings possess significant antibacterial and antifungal properties. usp.brscielo.brresearchgate.net

Table 1: Examples of Pyridine-Triazole Derivatives and Their Bioactivity

| Compound Class | Synthesis Precursor | Reported Biological Activity |

| Triazole Pyridine Derivatives | 2-Amino-4-bromopyridine | Antimicrobial activity against Neisseria gonorrhoeae google.com |

| Thiazolyl Triazole Pyridines | Pyridine carbohydrazide | Antibacterial and antioxidant activities usp.brscielo.br |

| 5-substituted-3-pyridine-1,2,4-triazoles | Isoniazid | Antibacterial, antifungal, and anti-inflammatory activity researchgate.net |

| Imidazo[2,1-b] smolecule.comnih.govthiadiazole Pyridines | Substituted Pyridines | Antibacterial and antifungal activity nih.gov |

The aminopyridine scaffold is a well-established pharmacophore in the development of anti-cancer agents, particularly kinase inhibitors. researchgate.net this compound serves as a key intermediate in the synthesis of compounds designed to target cancer cells. Derivatives of the closely related isomer, 4-(di-Boc-amino)-2-bromopyridine, have been shown to possess cytotoxic effects against various cancer cell lines.

Molecular docking studies have suggested that N,N-Di-Boc-2-amino pyridine could act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a protein kinase implicated in the growth of lung cancer. researchgate.net Furthermore, macrocyclic polyoxazoles derived from related aminopyridine precursors have demonstrated significant in vivo anti-cancer activity by selectively stabilizing G-quadruplex DNA and mRNA structures, which are involved in cellular proliferation. nih.gov The ability to use this compound in Suzuki and other cross-coupling reactions allows for the synthesis of complex biaryl and heteroaryl structures that are common features in modern anti-cancer drugs. nih.gov

Role in Agrochemical and Material Science Research

This compound serves as a pivotal intermediate in the advanced fields of agrochemical and material science research. The unique arrangement of a bromine atom, a protected amine, and a pyridine ring within its structure offers a versatile platform for synthetic modifications. The tert-butoxycarbonyl (Boc) protecting groups on the amino function are crucial, as they enhance the compound's stability during chemical transformations and allow for highly selective functionalization of the pyridine core, preventing undesirable side reactions smolecule.com.

Design of Novel Agrochemical Compounds

The pyridine scaffold is a well-established "privileged scaffold" in the design of bioactive compounds, including modern pesticides researchgate.net. Brominated aminopyridines, such as the unprotected parent compound 2-amino-4-bromopyridine, are recognized as valuable intermediates for creating new agrochemicals google.comguidechem.com. The presence of both a reactive bromine atom and an amino group allows chemists to introduce a wide variety of other functional groups, leading to the design and synthesis of novel and diverse heterocyclic compounds for pesticide discovery and development google.comguidechem.com.

The N,N-DiBoc protected version of this compound is particularly useful in multi-step syntheses. It allows chemists to perform reactions at the bromine-substituted position, such as transition-metal-catalyzed cross-coupling reactions, without interference from the nucleophilic amino group. Subsequent removal of the Boc groups under acidic conditions regenerates the free amine, which can then be modified, enabling the construction of complex molecular architectures required for potent agrochemical activity smolecule.com. This strategic approach is crucial in developing new classes of insecticides and fungicides where precise structural modifications are key to efficacy and selectivity researchgate.netnih.gov. Research into new mesoionic insecticides, for example, involves modifying pyridine-based scaffolds that can be accessed from such intermediates nih.gov.

Table 1: Synthetic Utility of Pyridine Intermediates in Agrochemical Design

| Intermediate Scaffold | Key Functional Groups | Potential Reactions | Application in Agrochemicals |

|---|---|---|---|

| 2-Amino-4-bromopyridine | Primary Amine, Bromine | Nucleophilic Substitution, Diazotization, Cross-Coupling | Foundation for diverse heterocyclic pesticides google.comguidechem.com |

| This compound | Protected Amine, Bromine | Suzuki & Stille Couplings, C-H Functionalization | Controlled synthesis of complex, multi-functionalized insecticide and fungicide candidates smolecule.comnih.gov |

Synthesis of Functional Materials

In material science, this compound is a valuable building block for creating novel functional materials with tailored properties smolecule.com. The electronic characteristics of the pyridine ring, combined with the versatility of the bromine atom as a synthetic handle, make this compound a target for researchers in organic electronics and polymer chemistry .

The bromine atom at the C4 position is readily employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings smolecule.commdpi.com. These reactions allow for the strategic installation of aryl or heteroaryl groups, leading to the formation of conjugated systems. Such systems are the basis for many advanced materials, including:

Organic Light-Emitting Diode (OLED) Precursors : The transformation of the bromine-to-aryl linkage can generate molecules with specific photophysical properties required for OLED applications smolecule.com.

Functional Polymers : The compound can be incorporated into polymer backbones or as side chains to modify properties like thermal stability, mechanical strength, or conductivity .

Coordination Polymers : After deprotection, the amino-pyridine structure can act as a ligand, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage smolecule.com.

The synthesis of bipyridine derivatives, which are fundamental components of many advanced functional materials, often relies on the homocoupling or heterocoupling of bromopyridine precursors mdpi.com. The controlled reactivity offered by this compound makes it an attractive starting point for constructing well-defined, complex materials.

Table 2: Applications of this compound in Material Synthesis

| Application Area | Synthetic Strategy | Resulting Material Type | Potential Function |

|---|---|---|---|

| Organic Electronics | Suzuki or Stille Coupling | Conjugated Pyridine Derivatives | OLEDs, Organic Semiconductors smolecule.com |

| Polymer Chemistry | Incorporation into polymer matrices | Modified Polymers | Enhanced thermal stability and mechanical strength |

Computational and Spectroscopic Studies on N,n Diboc 2 Amino 4 Bromopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic characteristics of N,N-DiBoc-2-amino-4-bromopyridine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis provides insights into the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the amino nitrogen, while the LUMO is distributed over the pyridine ring, particularly at the carbon atom bearing the bromine substituent.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound typically shows regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is generally located around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups of the Boc substituents, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential are found around the hydrogen atoms and the bromine atom, suggesting these are potential sites for nucleophilic attack.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides experimental data that can be compared with theoretical calculations to confirm the molecular structure.

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. The experimental spectrum can be compared with a theoretical spectrum calculated using DFT methods to provide a detailed assignment of the observed vibrational frequencies.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C-H stretching (aromatic) | ~3100-3000 | ~3100-3000 | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | ~2980-2930 | ~2980-2930 | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl groups. |

| C=O stretching | ~1750-1720 | ~1750-1720 | Stretching vibrations of the carbonyl groups in the Boc substituents. |

| C=N and C=C stretching | ~1600-1450 | ~1600-1450 | Vibrations of the double bonds within the pyridine ring. |

| C-N stretching | ~1300-1200 | ~1300-1200 | Stretching of the bond between the amino nitrogen and the pyridine ring. |

| C-Br stretching | ~700-600 | ~700-600 | Stretching vibration of the carbon-bromine bond. |

Raman Spectroscopy

Raman spectroscopy provides critical information about the vibrational modes of a molecule, offering a fingerprint of its structure. For analogues of this compound, such as 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine (BABP), experimental and theoretical vibrational spectra have been extensively studied. nih.govresearchgate.net

Experimental FT-Raman spectra are recorded to observe the specific vibrational frequencies of the molecule in its solid phase. researchgate.net These experimental findings are then compared against theoretical calculations, typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional with a cc-pVTZ basis set. nih.govresearchgate.net This approach allows for the detailed assignment of each vibrational mode based on the Potential Energy Distribution (PED). nih.govresearchgate.net The analysis provides a comprehensive understanding of the molecule's fundamental vibrations. researchgate.net

Correlation of Experimental and Theoretical Vibrational Wavenumbers

A key aspect of computational chemistry is the correlation of theoretically predicted data with experimental results. For pyridine derivatives, a strong correlation between the calculated harmonic wavenumbers and the experimentally observed wavenumbers from FT-IR and Raman spectroscopy is often achieved. researchgate.net

To enhance this correlation, calculated vibrational frequencies are typically scaled. nih.gov For instance, studies on the related N,N-di-tert-butoxycarbonyl-2-amino-pyridine (DBAP) have employed scaling factors of 0.9632 for stretching vibrations and 0.9705 for bending vibrations to align the theoretical data with experimental observations. researchgate.net This scaling corrects for systematic errors inherent in the computational methods, leading to a more accurate assignment of the vibrational modes. nih.govresearchgate.net The use of animation tools within software like GaussView can further aid in the precise assignment of these modes. nih.govresearchgate.net

Molecular Docking and Biological Activity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in forecasting the potential biological activity of a compound.

Inhibitory Potentials against Biological Targets (e.g., EGFR)

Research into pyridine derivatives has highlighted their potential as inhibitors of key biological targets, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. researchgate.net Molecular docking studies on N,N-di-tert-butoxycarbonyl-2-amino-pyridine (DBAP), a close analogue lacking the bromine atom, have revealed its inhibitory nature against EGFR. researchgate.net

These in silico analyses help to identify crucial interactions between the ligand (the compound) and the active site of the protein. smolecule.com The binding affinity of the compound to the target protein is a key predictor of its potential efficacy as a drug. For other EGFR inhibitors, key interactions have been identified with residues such as Met793 and Asp855 through hydrogen bonds and with Phe856 via π-π stacking interactions. nih.gov Such studies provide a foundation for understanding how this compound might interact with similar biological targets.

Table 1: Predicted Inhibitory Activity of an Analogue Compound

| Compound | Target Protein | Predicted Activity |

|---|

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, explaining how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling is a powerful tool for establishing these relationships. researchgate.net

For pyridine derivatives and other heterocyclic compounds, computational SAR studies analyze how modifications to the molecule's structure—such as the addition or repositioning of a functional group like a bromine atom—affect its interaction with a biological target. scispace.com The presence and position of the bromine atom on the pyridine ring, for example, can significantly alter the compound's electronic properties and steric profile, thereby influencing its binding affinity and inhibitory potential. scispace.com

These models can predict the activity of novel derivatives, guiding synthetic chemistry efforts toward compounds with improved efficacy. researchgate.net By analyzing features like hydrophobicity, electronic distribution, and the potential for hydrogen bonding, researchers can build a predictive model of the compound's activity, accelerating the design of more potent therapeutic agents. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine | BABP |

| N,N-di-tert-butoxycarbonyl-2-amino-pyridine | DBAP |

| Erlotinib | - |

| Doxorubicin | - |

Future Research Horizons for this compound: A Synthesis of Emerging Trends

The chemical compound this compound serves as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry. smolecule.com Its unique structure, featuring a pyridine ring functionalized with a bromine atom and a di-Boc-protected amino group, offers a versatile platform for constructing complex molecular architectures. smolecule.com As researchers continue to unlock its potential, several key trends are emerging that promise to define the future landscape of its synthesis and application. This article explores the future research directions and emerging trends centered on this valuable building block.

Q & A

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (C₁₅H₂₁BrN₂O₄: 372.0685 Da) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for structure refinement. Bromine’s heavy atom effect aids phasing .

How can this compound be utilized in cross-coupling reactions?

Advanced

The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Systems : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos/XPhos ligands for aryl coupling .

- Boc Stability : Ensure mild conditions (e.g., Na₂CO₃ in DMF/H₂O at 80°C) to prevent Boc deprotection. For harsher conditions, post-functionalization Boc removal (e.g., TFA) is advised .

- Monitoring : Track reaction progress via LC-MS to detect intermediates/byproducts .

What computational methods are used to predict reactivity and optimize reaction pathways for this compound?

Q. Advanced

- DFT Calculations : Optimize geometries (Gaussian 09/B3LYP/6-31G*) to study electronic effects of the bromine and Boc groups. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Mechanistic Insights : Simulate transition states for cross-coupling reactions to identify rate-limiting steps (e.g., oxidative addition of Pd to C-Br) .

How do researchers resolve discrepancies between X-ray crystallography and NMR data for this compound?

Q. Advanced

- Dynamic Effects : Boc groups may cause conformational flexibility, leading to NMR signal splitting. Compare solid-state (X-ray) and solution-state (NMR) structures .

- Validation Tools : Use PLATON (Twinned refinement) or Olex2 to check for crystallographic disorder. For NMR, apply VT-NMR (variable temperature) to probe exchange broadening .

What strategies mitigate Boc group instability during synthetic workflows?

Q. Advanced

- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) or strong acids (e.g., HCl). Use TFA only during deprotection steps .

- Thermal Stability : Monitor via TGA/DSC to determine decomposition thresholds (<150°C typically safe) .

- Byproduct Analysis : Use LC-MS to detect tert-butyl cations (m/z 57) from Boc cleavage .

How should researchers address contradictory yield outcomes in scale-up syntheses?

Q. Advanced

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify critical factors .

- Impurity Profiling : Employ HPLC-PDA/MS to detect halogenated byproducts (e.g., di-brominated analogs) .

Why are Boc groups preferred over other protecting groups for this compound?

Q. Basic

- Orthogonality : Boc is stable under basic/neutral conditions and cleaved selectively with TFA, unlike Fmoc (base-sensitive) .

- Crystallinity : Boc groups enhance crystal packing, aiding X-ray analysis .

What role does this compound play in synthesizing bioactive heterocycles?

Basic

It serves as a precursor for:

- Pharmaceutical Intermediates : E.g., kinase inhibitors or antiviral agents via cross-coupling .

- Ligand Synthesis : Functionalized pyridines for metal coordination complexes (e.g., Ru-based catalysts) .

How can mechanistic studies elucidate bromine substitution patterns in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.